5,5-Difluoro-6-hydroxyhexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

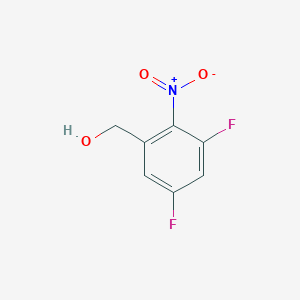

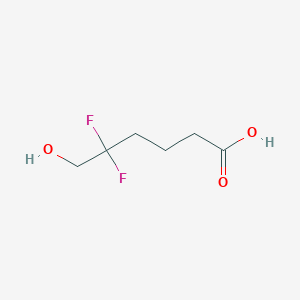

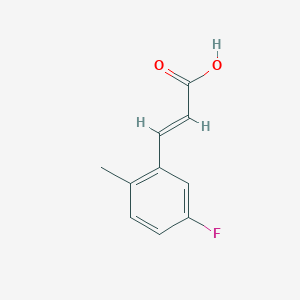

5,5-Difluoro-6-hydroxyhexanoic acid is a chemical compound with the molecular formula C6H10F2O3 . It has an average mass of 168.139 Da and a monoisotopic mass of 168.059799 Da .

Synthesis Analysis

The synthesis of 6-hydroxyhexanoic acid, a similar compound to this compound, has been achieved through a three-enzyme cascade . This process involved the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for internal cofactor regeneration .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) .科学的研究の応用

Synthesis and Analysis in Organic Chemistry

5,5-Difluoro-6-hydroxyhexanoic acid is involved in organic synthesis, notably in the creation of esters. For example, it plays a role in the synthesis of ethyl 6-acetoxyhexanoate, a commercial fragrance compound with a raspberry-like odor. This synthesis is used as an educational experiment in second-year organic chemistry courses, emphasizing the synthesis and reaction of esters. The process includes transesterification to form ethyl 6-hydroxyhexanoate, followed by acetylation to obtain ethyl 6-acetoxyhexanoate. The resultant product is characterized using various spectroscopic methods, demonstrating the application of this compound in fragrance synthesis and chemical education (McCullagh & Hirakis, 2017).

Applications in Bioconjugation and Biocatalysis

This compound derivatives, such as 6-maleimidohexanoic acid active esters, are crucial in bioconjugation, particularly for creating enzyme immunoconjugates. These compounds are notable for their heterobifunctional reactivity, although they can hydrolyze in aqueous conditions. Their reactivity and stability in aqueous media have been extensively studied, indicating their significance in bioconjugation applications (Kida et al., 2007).

Furthermore, this compound is relevant in biocatalysis. For instance, an Acidovorax mutant strain was investigated for its ability to transform cycloalkanes into ω-hydroxycarboxylic acids, crucial precursors for biodegradable polyester polymers. This transformation highlights the compound's role in sustainable bioprocess development and environmental biotechnology (Salamanca et al., 2020).

Environmental and Toxicological Studies

The compound is also involved in environmental studies, such as investigating the biotransformation of 6:2 fluorotelomer alcohol in aerobic river sediment systems. This research is critical for understanding the environmental fate and transformation of polyfluorinated compounds, with implications for environmental pollution and remediation strategies (Zhao et al., 2013).

作用機序

While the specific mechanism of action for 5,5-Difluoro-6-hydroxyhexanoic acid is not available, a related compound, 6-hydroxyhexanoic acid, has been studied. The reaction mechanism involves the hydroxyl and hydrogen in 6-hydroxyhexanoic acid becoming unstable in the catalyst, breaking, and combining with water to remove and form ε-caprolactone .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

特性

IUPAC Name |

5,5-difluoro-6-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZQFSPYJMDEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(CO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)

![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)

![4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2409225.png)

![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)

![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)